3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride
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Overview
Description
3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including drug design and materials science. The compound’s structure consists of a bicyclo[1.1.1]pentane core with a cyclobutyl group and a sulfonyl chloride functional group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of sulfonyl chlorides to [1.1.1]propellane, followed by cyclobutylation. This process often requires specific catalysts and controlled reaction conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .
Major Products Formed
Major products formed from these reactions include various sulfonamide and sulfonate derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications. This can result in the inhibition of enzyme activity or the modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as:
Uniqueness
What sets 3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride apart is its unique combination of a cyclobutyl group and a sulfonyl chloride functional group. This combination imparts distinct physicochemical properties, making it valuable for specific applications in drug design and materials science .
Properties
Molecular Formula |
C9H13ClO2S |
---|---|
Molecular Weight |
220.72 g/mol |
IUPAC Name |
3-cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H13ClO2S/c10-13(11,12)9-4-8(5-9,6-9)7-2-1-3-7/h7H,1-6H2 |
InChI Key |
UKWMPSSOWMSYNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C23CC(C2)(C3)S(=O)(=O)Cl |
Origin of Product |
United States |
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